Cas no 34815-23-1 (methyl 3-(chloromethyl)-4-methylbenzoate)
methyl 3-(chloromethyl)-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- BENZOIC ACID, 3-(CHLOROMETHYL)-4-METHYL-, METHYL ESTER
- methyl 3-(chloromethyl)-4-methylbenzoate
- 34815-23-1
- SCHEMBL7718912
- EN300-184118
- methyl3-(chloromethyl)-4-methylbenzoate
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- MDL: MFCD20625771
- Inchi: 1S/C10H11ClO2/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5H,6H2,1-2H3
- InChI Key: ZAEQIUHBBXZXDA-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C(=O)OC)C=CC=1C
Computed Properties
- Exact Mass: 198.0447573Da
- Monoisotopic Mass: 198.0447573Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
methyl 3-(chloromethyl)-4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-184118-1g |
methyl 3-(chloromethyl)-4-methylbenzoate |
34815-23-1 | 1g |
$928.0 | 2023-09-19 | ||
| Enamine | EN300-184118-5g |
methyl 3-(chloromethyl)-4-methylbenzoate |
34815-23-1 | 5g |
$2692.0 | 2023-09-19 | ||
| Enamine | EN300-184118-10g |
methyl 3-(chloromethyl)-4-methylbenzoate |
34815-23-1 | 10g |
$3992.0 | 2023-09-19 | ||
| Enamine | EN300-184118-0.05g |
methyl 3-(chloromethyl)-4-methylbenzoate |
34815-23-1 | 0.05g |
$780.0 | 2023-09-19 | ||
| Enamine | EN300-184118-0.1g |
methyl 3-(chloromethyl)-4-methylbenzoate |
34815-23-1 | 0.1g |
$817.0 | 2023-09-19 | ||
| Enamine | EN300-184118-0.25g |
methyl 3-(chloromethyl)-4-methylbenzoate |
34815-23-1 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-184118-0.5g |
methyl 3-(chloromethyl)-4-methylbenzoate |
34815-23-1 | 0.5g |
$891.0 | 2023-09-19 | ||
| Enamine | EN300-184118-1.0g |
methyl 3-(chloromethyl)-4-methylbenzoate |
34815-23-1 | 1g |
$1157.0 | 2023-06-01 | ||
| Enamine | EN300-184118-2.5g |
methyl 3-(chloromethyl)-4-methylbenzoate |
34815-23-1 | 2.5g |
$1819.0 | 2023-09-19 | ||
| Enamine | EN300-184118-5.0g |
methyl 3-(chloromethyl)-4-methylbenzoate |
34815-23-1 | 5g |
$3355.0 | 2023-06-01 |
methyl 3-(chloromethyl)-4-methylbenzoate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on methyl 3-(chloromethyl)-4-methylbenzoate
Methyl 3-(chloromethyl)-4-methylbenzoate (CAS No. 34815-23-1): A Comprehensive Overview
Methyl 3-(chloromethyl)-4-methylbenzoate, identified by its CAS number 34815-23-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a benzoate backbone with substituents that include a chloromethyl group and a methyl group at the 4-position, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structural uniqueness of Methyl 3-(chloromethyl)-4-methylbenzoate lies in its ability to serve as a versatile intermediate in the synthesis of more complex molecules. The presence of the chloromethyl functional group makes it particularly useful in nucleophilic substitution reactions, enabling the formation of carbon-carbon bonds that are crucial for constructing intricate molecular frameworks. This property has made it a valuable reagent in the preparation of natural products, agrochemicals, and pharmaceuticals.
In recent years, the compound has been explored in various research domains, particularly in medicinal chemistry. Its benzoate moiety is known to enhance bioavailability and metabolic stability, making it an attractive scaffold for drug design. For instance, derivatives of Methyl 3-(chloromethyl)-4-methylbenzoate have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The methyl group at the 4-position further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity to biological targets.
The pharmaceutical industry has shown particular interest in this compound due to its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For example, studies have demonstrated its utility in creating compounds that exhibit anti-inflammatory and analgesic properties. The ability to functionalize the benzoate core allows for the introduction of diverse pharmacophores, enhancing the compound's therapeutic potential.
Synthetic chemists have also utilized Methyl 3-(chloromethyl)-4-methylbenzoate as a building block for more complex structures. Its compatibility with various organic transformations, such as Grignard reactions and palladium-catalyzed cross-coupling reactions, has enabled the construction of intricate molecular architectures. These synthetic pathways have been instrumental in producing novel compounds with unique chemical and biological properties.
The compound's role extends beyond pharmaceutical applications; it is also valuable in materials science. The benzoate group contributes to its solubility and film-forming properties, making it suitable for use in polymer synthesis and coatings. Additionally, its ability to undergo polymerization reactions has led to research into its potential as a monomer for high-performance polymers.
In academic research, Methyl 3-(chloromethyl)-4-methylbenzoate has been employed to study reaction mechanisms and develop new synthetic methodologies. Its reactivity with nucleophiles has provided insights into transition metal-catalyzed processes, which are fundamental to modern organic synthesis. These studies not only advance our understanding of chemical transformations but also contribute to the development of more efficient synthetic routes.
The environmental impact of Methyl 3-(chloromethyl)-4-methylbenzoate has also been a subject of interest. Researchers are exploring sustainable synthetic methods to minimize waste and reduce environmental footprint. Green chemistry principles have guided efforts to develop eco-friendly processes that utilize this compound effectively while adhering to environmental regulations.
In conclusion, Methyl 3-(chloromethyl)-4-methylbenzoate (CAS No. 34815-23-1) is a multifaceted compound with significant applications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, a building block for complex molecules, and a material science component underscores its importance in modern chemistry. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone in both academic and industrial settings.
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